![molecular formula C16H17N3O4S B2995809 N-(1H-benzo[d]imidazol-2-yl)-2-(4-methoxyphenoxy)ethanesulfonamide CAS No. 1396793-81-9](/img/structure/B2995809.png)
N-(1H-benzo[d]imidazol-2-yl)-2-(4-methoxyphenoxy)ethanesulfonamide
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Description
N-(1H-benzo[d]imidazol-2-yl)-2-(4-methoxyphenoxy)ethanesulfonamide, also known as BISE, is a chemical compound that has gained significant attention in the scientific community for its potential applications in various fields of research. BISE is a sulfonamide derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Scientific Research Applications
Synthesis and Photophysical Properties
Research involving benzenesulfonamide derivatives and imidazole derivatives highlights their utility in synthesizing compounds with desirable photophysical properties. For instance, the synthesis of new zinc phthalocyanine substituted with benzenesulfonamide derivative groups has shown high singlet oxygen quantum yield, making these compounds potential candidates for photodynamic therapy in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020). This suggests that N-(1H-benzo[d]imidazol-2-yl)-2-(4-methoxyphenoxy)ethanesulfonamide could be explored for similar applications given its structural features.
Corrosion Inhibition
Imidazole derivatives have been investigated for their role in corrosion inhibition. A study on carbon steel corrosion inhibition in acid medium by imidazole-based molecules, including derivatives with benzenesulfonamide, demonstrated significant anticorrosion efficiency, highlighting the potential of these compounds in protecting metals from corrosion (Costa et al., 2021). The structural similarity suggests that N-(1H-benzo[d]imidazol-2-yl)-2-(4-methoxyphenoxy)ethanesulfonamide could serve as a corrosion inhibitor, especially in acidic environments.
Anticancer and Antimicrobial Applications
The synthesis of imidazole derivatives has led to compounds with significant biological activities. For example, a series of 1,5-diarylimidazoles showed potent and selective COX-2 inhibition, which is a desirable trait for anti-inflammatory drugs with potential anticancer properties (Almansa et al., 2003). Additionally, sulfonamide derivatives have been synthesized with demonstrated cytotoxic activities against various cancer cell lines, suggesting the potential of such compounds in anticancer therapy (Gul et al., 2016). These studies imply that N-(1H-benzo[d]imidazol-2-yl)-2-(4-methoxyphenoxy)ethanesulfonamide, through its structural elements, might possess anticancer and antimicrobial properties worthy of exploration.
properties
IUPAC Name |
N-(1H-benzimidazol-2-yl)-2-(4-methoxyphenoxy)ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4S/c1-22-12-6-8-13(9-7-12)23-10-11-24(20,21)19-16-17-14-4-2-3-5-15(14)18-16/h2-9H,10-11H2,1H3,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIPGTBZXEYBTGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCS(=O)(=O)NC2=NC3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1H-benzo[d]imidazol-2-yl)-2-(4-methoxyphenoxy)ethanesulfonamide |
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